molecular formula C6H11NO2 B3138164 N-(3-Hydroxypropyl)acrylamide CAS No. 44817-99-4

N-(3-Hydroxypropyl)acrylamide

Cat. No. B3138164
CAS RN: 44817-99-4
M. Wt: 129.16 g/mol
InChI Key: ZEMHQYNMVKDBFJ-UHFFFAOYSA-N
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Patent
US06464850B1

Procedure details

To a 250 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 100 mL dropping fuel, and a nitrogen inlet/outlet, 30.0 g of 1-amino-3-propanol (0.4 mole), and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water bath. To this solution, 18.1 g of freshly distilled acryloyl chloride (0.2 mole) in 50 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. After the addition was finished and the agitation was turned off, the reaction solution separated into two liquid phases. The bottom layer viscous salt solution phase was discarded. 100 mL of deionized water was added to the top layer acetonitrile solution phase. After removing all acetonitrile by vacuum distillation, the aqueous solution was passed through a mixed bed ion-exchange column packed with 20 g of Dowex MR-3C resin. A total of 76 grams of eluate was collected. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HPAA concentration: 7.2% (wt/wt); pH=5.6 at 25° C.; Conductivity=56.6 μS/cm at 25° C.; Viscosity=1.1 cPs at 25° C. The relative low yield of HPAA is due to the fact that HPAA is soluble in the salt phase. HPAA in the salt phase can be recovered by acetone extraction since HPAA is soluble in acetone, and the salt is insoluble.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6](Cl)(=[O:9])[CH:7]=[CH2:8]>C(#N)C>[OH:5][CH2:4][CH2:3][CH2:2][NH:1][C:6](=[O:9])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL, four-neck round bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled below 0° C. with an ice/water bath
CUSTOM
Type
CUSTOM
Details
was kept below 0° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction solution separated into two liquid phases
ADDITION
Type
ADDITION
Details
100 mL of deionized water was added to the top layer acetonitrile solution phase
CUSTOM
Type
CUSTOM
Details
After removing all acetonitrile
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation
CUSTOM
Type
CUSTOM
Details
A total of 76 grams of eluate was collected
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
at 25° C
CUSTOM
Type
CUSTOM
Details
HPAA in the salt phase can be recovered by acetone extraction since HPAA

Outcomes

Product
Name
Type
Smiles
OCCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.